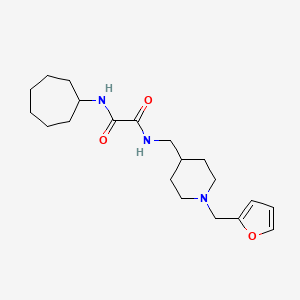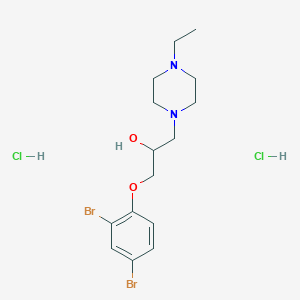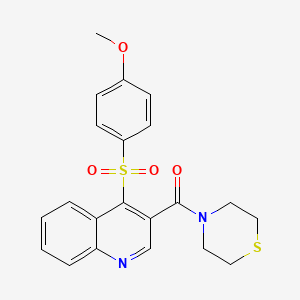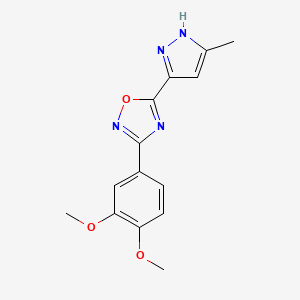![molecular formula C8H10N4 B2657503 N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1506816-22-3](/img/structure/B2657503.png)
N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of β-enaminones with NH-5-aminopyrazoles. This reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield. The process involves a sequential cyclocondensation reaction followed by regioselective electrophilic substitution using readily available electrophilic reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophilic reagents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typically used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as 3-halo and 3-nitro derivatives .
Aplicaciones Científicas De Investigación
N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as an adenine mimetic, binding to the ATP-binding sites of proteins . This interaction can inhibit enzymatic activity and disrupt cellular processes, making it a potential candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
- 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 4-(4-Methoxyphenyl)-1H-pyrazol-3-amine
Uniqueness
N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This structural motif provides the compound with distinct chemical and biological properties, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Propiedades
IUPAC Name |
N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-5-8(9-2)12-7(11-6)3-4-10-12/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLPWURCCBIOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2657421.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2657429.png)
![3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2657431.png)
![N,N-dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine](/img/structure/B2657432.png)
![N-methyl-N-({1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}methyl)prop-2-enamide](/img/structure/B2657433.png)




![5-Methyl-2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2657439.png)

![3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2657443.png)
